Cas no 1019586-97-0 (2-methyl-N-pentylcyclohexan-1-amine)

2-methyl-N-pentylcyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- Cyclohexanamine, 2-methyl-N-pentyl-
- 2-methyl-N-pentylcyclohexan-1-amine
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- インチ: 1S/C12H25N/c1-3-4-7-10-13-12-9-6-5-8-11(12)2/h11-13H,3-10H2,1-2H3
- InChIKey: MYAYMPPVDZMHOS-UHFFFAOYSA-N
- ほほえんだ: C1(NCCCCC)CCCCC1C
2-methyl-N-pentylcyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168877-0.1g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 0.1g |
$238.0 | 2023-09-20 | ||
Enamine | EN300-168877-5.0g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 5g |
$2110.0 | 2023-05-26 | ||
Ambeed | A1058102-5g |
2-Methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 95% | 5g |
$824.0 | 2024-08-02 | |
Enamine | EN300-168877-10.0g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 10g |
$3131.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8022-10G |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 95% | 10g |
¥ 7,444.00 | 2023-03-31 | |
Enamine | EN300-168877-1.0g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-168877-2.5g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 2.5g |
$529.0 | 2023-09-20 | ||
Chemenu | CM390029-10g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 95%+ | 10g |
$1111 | 2023-02-27 | |
Enamine | EN300-168877-10g |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 10g |
$1163.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8022-100.0mg |
2-methyl-N-pentylcyclohexan-1-amine |
1019586-97-0 | 95% | 100.0mg |
¥486.0000 | 2024-07-28 |
2-methyl-N-pentylcyclohexan-1-amine 関連文献
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1. Book reviews
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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8. Back matter
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2-methyl-N-pentylcyclohexan-1-amineに関する追加情報
Introduction to 2-methyl-N-pentylcyclohexan-1-amine (CAS No. 1019586-97-0)
2-methyl-N-pentylcyclohexan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1019586-97-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in medicinal chemistry and biochemical studies. The molecule consists of a cyclohexane ring substituted with a methyl group at the 2-position and an N-pentyl chain, making it a versatile scaffold for further chemical modifications and functionalization.
The synthesis of 2-methyl-N-pentylcyclohexan-1-amine involves multi-step organic reactions, typically starting from commercially available precursors such as cyclohexanone or cyclohexylamine. The introduction of the methyl group at the 2-position and the pentyl chain at the nitrogen atom requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques like catalytic hydrogenation, nucleophilic substitution, and Grignard reactions are commonly employed in its preparation, reflecting the compound's synthetic complexity and the sophistication of modern organic synthesis methodologies.
One of the most compelling aspects of 2-methyl-N-pentylcyclohexan-1-amine is its potential as a building block in drug discovery. The cyclohexane ring, with its rigid yet flexible structure, provides a stable core that can be modified to interact with biological targets. The presence of both an amine group and a hydrophobic alkyl chain enhances its solubility and bioavailability, making it an attractive candidate for developing novel therapeutic agents. Recent studies have highlighted its role in designing molecules with enhanced binding affinity to specific enzymes and receptors, which is crucial for treating various diseases.
Recent advancements in computational chemistry have further elucidated the pharmacophoric properties of 2-methyl-N-pentylcyclohexan-1-amine. Molecular docking simulations have demonstrated that this compound can effectively interact with proteins involved in metabolic pathways and signal transduction. For instance, researchers have identified its potential as a modulator of enzymes such as cytochrome P450 (CYP) isoforms, which play a critical role in drug metabolism. By understanding these interactions at a molecular level, scientists can optimize the compound's structure to improve its pharmacological profile.
In addition to its applications in drug development, 2-methyl-N-pentylcyclohexan-1-amine has shown promise in materials science. Its unique structural features make it suitable for designing polymers and coatings with improved mechanical properties and thermal stability. The amine group allows for cross-linking reactions, enabling the creation of robust networks that can be tailored for specific industrial applications. This dual functionality—pharmaceutical relevance and material science utility—underscores the compound's versatility and broad appeal across multiple scientific disciplines.
The chemical reactivity of 2-methyl-N-pentylcyclohexan-1-amine also makes it a valuable intermediate in synthesizing more complex molecules. For example, it can undergo alkylation, acylation, or reduction reactions to introduce additional functional groups or alter its physical properties. These transformations are essential for creating libraries of compounds for high-throughput screening (HTS), a widely used technique in drug discovery to identify lead compounds with desired biological activity.
Current research is exploring novel synthetic routes to enhance the production efficiency of 2-methyl-N-pentylcyclohexan-1-amine while maintaining high purity standards. Green chemistry principles are being integrated into these processes to minimize waste and reduce environmental impact. For instance, biocatalytic methods using engineered enzymes have shown promise in facilitating key transformation steps without harsh chemical reagents. Such innovations align with global efforts to promote sustainable chemical manufacturing practices.
The biological activity of 2-methyl-N-pentylcyclohexan-1-amine has been investigated across various disease models. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory, analgesic, or even neuroprotective effects. These findings are particularly intriguing given the growing interest in targeting inflammation-related pathways for treating chronic diseases such as arthritis or neurodegenerative disorders like Alzheimer's disease. Further research is needed to validate these observations and translate them into clinical applications.
The role of 2-methyl-N-pentylcyclohexan-1-amine in modulating central nervous system (CNS) activity has also been explored recently. Its structural similarity to certain neurotransmitter analogs suggests potential interactions with receptors involved in mood regulation and cognitive function. While more studies are required to fully understand these effects, this area holds promise for developing treatments against conditions such as depression or anxiety disorders without the side effects associated with traditional pharmacotherapies.
In conclusion,2-methyl-N-pentylcyclohexan-1-amine (CAS No. 1019586-97-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material design. As research continues to uncover new synthetic strategies and biological functions,this compound will undoubtedly remain at the forefront of scientific innovation.
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